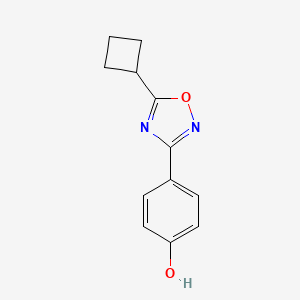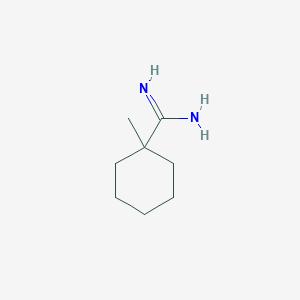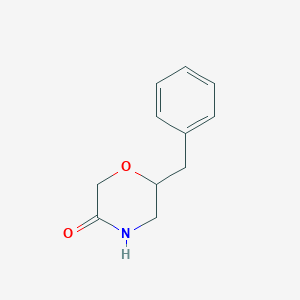![molecular formula C12H11NOS B13188818 1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B13188818.png)
1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one is a compound with the molecular formula C12H11NOS and a molecular weight of 217.29 g/mol . This compound is part of the thiophene family, which is known for its significant applications in medicinal chemistry and material science . Thiophene derivatives are recognized for their diverse therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Méthodes De Préparation
The synthesis of 1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one typically involves the reaction of thiophene-2-carbohydrazide with various haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . The reaction conditions are carefully controlled to ensure the desired product is obtained in good yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Analyse Des Réactions Chimiques
1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, methanol, and dichloromethane, with reaction temperatures ranging from -75°C to room temperature . Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Applications De Recherche Scientifique
1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can modulate enzyme activity, inhibit kinases, and interact with receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one can be compared with other thiophene derivatives, such as:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Used as an antispasmodic agent.
Timepidium Bromide: Used for its anticholinergic properties.
Dorzolamide: Used as an anti-glaucoma agent.
Tioconazole: Used as an antifungal agent.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H11NOS |
|---|---|
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
1-[3-(3-aminophenyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C12H11NOS/c1-8(14)12-11(5-6-15-12)9-3-2-4-10(13)7-9/h2-7H,13H2,1H3 |
Clé InChI |
RSVOOXVOCKUMAT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CS1)C2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-1-[3-(piperidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13188736.png)
![2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13188753.png)





![2,2-Difluoro-octahydrocyclopenta[b]morpholine](/img/structure/B13188787.png)

![1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B13188802.png)
![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13188807.png)



